![molecular formula C12H15ClF3NO B1397655 3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride CAS No. 1220033-97-5](/img/structure/B1397655.png)

3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride

Übersicht

Beschreibung

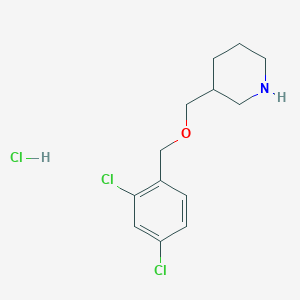

“3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride” is a chemical compound with the IUPAC name 3-piperidinyl 4-(trifluoromethyl)phenyl ether . It has a molecular weight of 245.24 . The InChI code for this compound is 1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 .

Molecular Structure Analysis

The molecular structure of “3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride” can be represented by the linear formula C12H14F3NO . The InChI key for this compound is ZTOREIFGFMIKJW-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, “3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride” has been used as a reactant in the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .Physical And Chemical Properties Analysis

The physical form of “3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride” is solid . It has a molecular weight of 281.71 . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen

Dopamine D3 Receptor Antagonists

Trifluoromethyl piperidine derivatives have been used in the synthesis of dopamine D3 receptor antagonists, which are of interest in the treatment of various central nervous system disorders .

C,N-Cross Coupling Reactions

These compounds serve as reactants in C,N-cross coupling reactions, which are valuable in creating complex organic molecules for pharmaceuticals and agrochemicals .

Herbicidal Activity

Some trifluoromethyl phenoxy compounds have shown good herbicidal activity, indicating potential use in agricultural applications .

Migraine Treatment

Compounds with trifluoromethyl groups have been associated with migraine treatments, as they affect levels of CGRP (Calcitonin Gene-Related Peptide) during migraine attacks .

Safety and Hazards

The safety information available indicates that “3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Wirkmechanismus

Target of Action

Similar compounds have been associated with thedopamine D3 receptor . The dopamine D3 receptor plays a crucial role in the central nervous system and is involved in a variety of neurological and psychiatric disorders.

Mode of Action

It is suggested that similar compounds act asantagonists at their target sites . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the dopamine D3 receptor.

Pharmacokinetics

The compound’smolecular weight (281.71 g/mol) and its hydrochloride salt form suggest that it may have good water solubility, which could potentially enhance its bioavailability .

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11;/h3-6,11,16H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACWLZNBGXVENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397572.png)

![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)

![4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397575.png)

![3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397578.png)

![2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397579.png)

![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)

![3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397586.png)

![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)

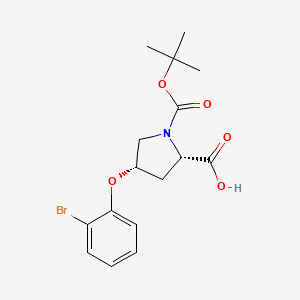

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(diethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397590.png)

![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)

![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)

![2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397595.png)